LogP Differentiation vs. Ethyl Ester and 3‑Carboxylate Isomers
The target compound (logP 0.6381) is 33% more lipophilic than its ethyl ester analog (logP 0.48) and substantially more lipophilic than the 3‑carboxylate regioisomer (logP –0.05) [1][2][3]. This difference directly impacts reversed‑phase HPLC retention times and partitioning in liquid–liquid extractions.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.6381 |
| Comparator Or Baseline | Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: 0.48; Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate: –0.05 |
| Quantified Difference | +0.158 (33% higher) vs. ethyl ester; +0.688 vs. 3‑carboxylate |
| Conditions | Calculated logP values from authoritative databases |
Why This Matters
Higher logP alters chromatographic behavior and solvent partitioning, which is critical when designing purification protocols or selecting solvents for reaction work‑up.
- [1] Ambinter. AMB1039988: Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. logP = 0.6381. View Source
- [2] Chemsrc. Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. CAS 400877-56-7. logP = 0.48. View Source
- [3] Chemsrc. Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate. CAS 400877-57-8. logP = –0.05. View Source
